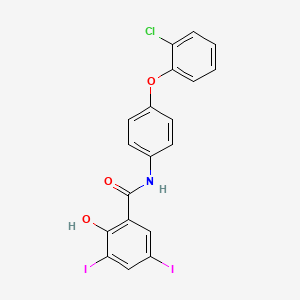
OvCHT1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OvCHT1-IN-1 is a potent inhibitor of the chitinase enzyme from the parasitic nematode Onchocerca volvulus. This compound has shown significant potential in combating river blindness, a neglected tropical disease caused by the Onchocerca volvulus parasite . This compound has an IC50 value of 0.6 μM, indicating its high efficacy in inhibiting the target enzyme .
Chemical Reactions Analysis
OvCHT1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. the major product formed from these reactions is the inhibition of the chitinase enzyme, which is crucial for the parasite’s metabolism and molting .
Scientific Research Applications
OvCHT1-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition mechanisms of chitinase enzymes. In biology, it helps in understanding the metabolic pathways of parasitic nematodes. In medicine, this compound is being explored as a potential therapeutic agent for treating river blindness . Its industrial applications are primarily focused on the development of new drugs and therapeutic agents .
Mechanism of Action
OvCHT1-IN-1 exerts its effects by inhibiting the chitinase enzyme from Onchocerca volvulus. This enzyme is essential for the parasite’s metabolism and molting processes. The inhibition mechanism involves the binding of this compound to the active site of the enzyme, preventing it from catalyzing the hydrolysis of chitin . This disruption in the chitin metabolism ultimately leads to the death of the parasite .
Comparison with Similar Compounds
OvCHT1-IN-1 is unique in its high potency and specificity towards the chitinase enzyme of Onchocerca volvulus. Similar compounds include closantel and its analogues, which also inhibit chitinase enzymes but with varying degrees of efficacy . The cheminformatics analysis of closantel analogues has shown that minor structural changes can significantly impact their activity against OvCHT1 .
List of Similar Compounds::- Closantel
- Closantel analogues
- Other lead-like compounds from the ZINC library
Properties
Molecular Formula |
C19H12ClI2NO3 |
|---|---|
Molecular Weight |
591.6 g/mol |
IUPAC Name |
N-[4-(2-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C19H12ClI2NO3/c20-15-3-1-2-4-17(15)26-13-7-5-12(6-8-13)23-19(25)14-9-11(21)10-16(22)18(14)24/h1-10,24H,(H,23,25) |
InChI Key |
CUIAKSDUGDBPFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C(=CC(=C3)I)I)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


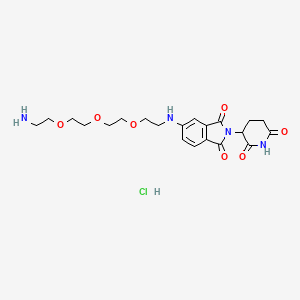
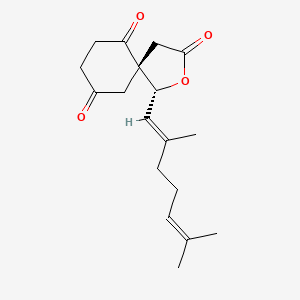
![4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline](/img/structure/B12377038.png)
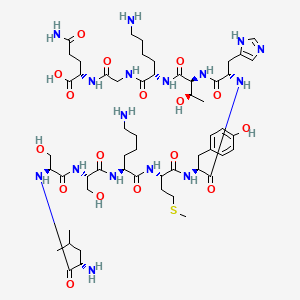
![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12377042.png)
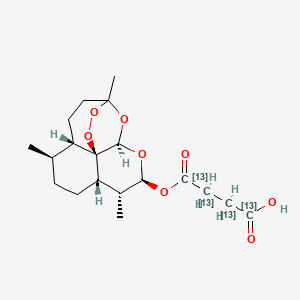
![N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[(1-octadecyltriazol-4-yl)methyl]amino]propanoylamino]ethyl]amino]propanoylamino]ethyl]amino]propanamide](/img/structure/B12377050.png)
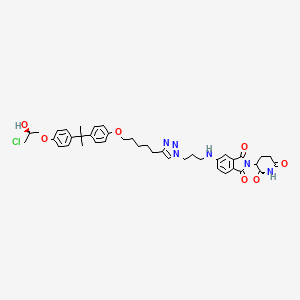
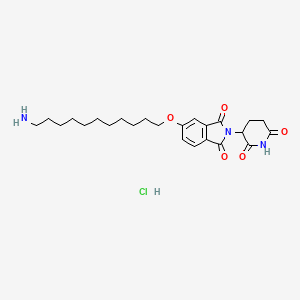
![(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B12377064.png)
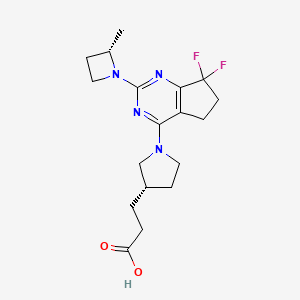


![N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide](/img/structure/B12377089.png)
